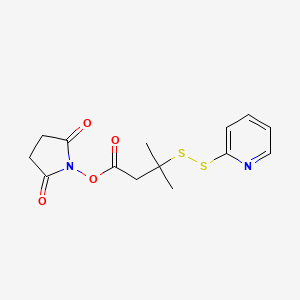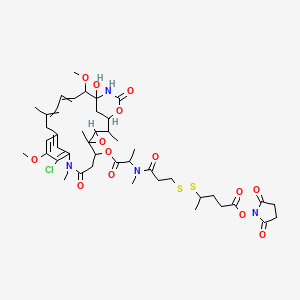
Spp-DM1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spp-DM1 is a drug-linker conjugate used in antibody-drug conjugates (ADCs) for targeted cancer therapy. It consists of the potent microtubule-disrupting agent DM1 linked to an antibody via the SPP linker. This compound is designed to deliver the cytotoxic agent directly to cancer cells, minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spp-DM1 involves the conjugation of DM1 to an antibody through the SPP linker. The process typically includes the following steps:
Activation of the Antibody: The antibody is first activated by introducing a thiol group.
Linker Attachment: The SPP linker, which contains a maleimide group, is then attached to the thiol group on the antibody.
Drug Conjugation: Finally, DM1 is conjugated to the linker, forming the complete this compound molecule.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, ensuring high purity and consistency. The process involves rigorous quality control measures to ensure the stability and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Spp-DM1 undergoes several types of chemical reactions, including:
Reduction: The disulfide bond in the SPP linker can be cleaved under reducing conditions.
Hydrolysis: The linker can be hydrolyzed, releasing DM1.
Common Reagents and Conditions
Reducing Agents: Dithiothreitol (DTT) is commonly used to cleave the disulfide bond.
Hydrolytic Conditions: Acidic or basic conditions can facilitate the hydrolysis of the linker.
Major Products
The major products formed from these reactions include the free DM1 molecule and the antibody-linker complex .
Scientific Research Applications
Spp-DM1 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound for studying drug-linker conjugation and stability.
Biology: Employed in cell biology studies to investigate the effects of microtubule disruption on cell division.
Medicine: Utilized in preclinical and clinical studies for targeted cancer therapy, particularly in treating HER2-positive breast cancer
Industry: Applied in the development of new ADCs for various types of cancer.
Mechanism of Action
Spp-DM1 exerts its effects by binding to specific antigens on the surface of cancer cells. Upon binding, the ADC is internalized and transported to the lysosome, where the SPP linker is cleaved, releasing DM1. DM1 then binds to microtubules, disrupting their function and causing cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
T-DM1: Another ADC that uses a non-cleavable linker.
SPDB-DM4: Uses a different linker and a more potent cytotoxic agent
Uniqueness
Spp-DM1 is unique due to its cleavable disulfide linker, which allows for the controlled release of DM1 within the target cell. This feature enhances its efficacy and reduces off-target effects compared to non-cleavable linkers .
Properties
Molecular Formula |
C44H59ClN4O14S2 |
|---|---|
Molecular Weight |
967.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[(11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl)oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56) |
InChI Key |
ZMOVORWFEGTIJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Dimethylamino)styryl]-1-methylpyridinium](/img/structure/B10818482.png)
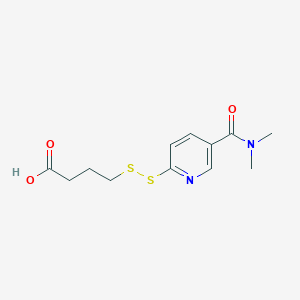
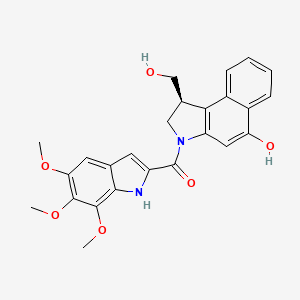
![4-[1-(2-methyl-3H-benzimidazol-5-yl)imidazo[4,5-c]pyridin-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B10818494.png)
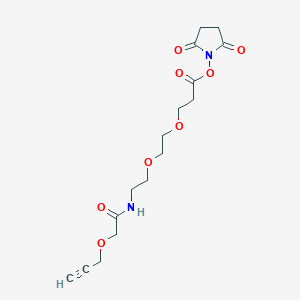
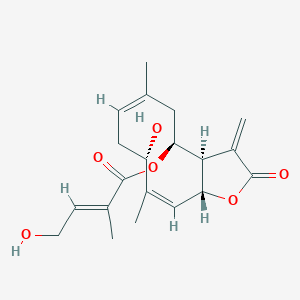
![(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10818520.png)

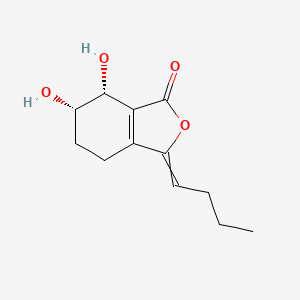
![[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] 2-[[4-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]-4-methylpentanoyl]-methylamino]propanoate](/img/structure/B10818545.png)
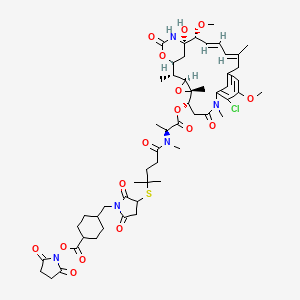
![2-(4-Bromophenyl)-N-(4-fluorobenzyl)-3-propyl-3H-imidazo[4,5-b]pyridin-5-amine](/img/structure/B10818551.png)
![[4-[[2-[(2-amino-3-methylbutanoyl)amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl N-[1-[[1-[[3-methoxy-1-[2-[1-methoxy-2-methyl-3-oxo-3-[[2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate](/img/structure/B10818566.png)
